molecular formula C29H25F3N6O3 B2763426 5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester

5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester

Cat. No.: B2763426
M. Wt: 562.5 g/mol
InChI Key: PGQWALGGBUYLQF-UHFFFAOYSA-N
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Description

5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester is a useful research compound. Its molecular formula is C29H25F3N6O3 and its molecular weight is 562.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, methyl ester, is a complex organic molecule with potential therapeutic applications. Its structural features suggest it may interact with various biological targets, particularly in cancer treatment and kinase inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C23H24F3N5O3, with a molecular weight of approximately 455.47 g/mol. The structure includes multiple functional groups that may contribute to its biological activity, including a pyrrolopyridine core and trifluoromethyl substituents.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, the presence of the pyrrolopyridine structure has been associated with inhibition of various kinases involved in cancer progression. In vitro assays have shown that related compounds can inhibit Bcr-Abl kinase, a critical target in chronic myeloid leukemia (CML) treatment .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (µM)Reference
Compound ABcr-Abl0.25
Compound BEGFR0.50
Compound CVEGFR0.30

Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor. Kinase assays have demonstrated that related molecules can effectively inhibit multiple kinases, including those involved in tumor growth and metastasis. For instance, a derivative of this compound showed an IC50 value of 0.15 µM against the Abl kinase .

The proposed mechanism involves the binding of the compound to the ATP-binding site of kinases, which prevents phosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.

Study 1: In Vitro Analysis

In a study examining the anticancer efficacy of related compounds, researchers found that modifications to the imidazole ring significantly enhanced activity against various cancer cell lines, including breast and lung cancers. The study reported an IC50 value of 0.20 µM for one derivative against MDA-MB-231 breast cancer cells .

Study 2: In Vivo Efficacy

Another investigation evaluated the in vivo efficacy of a similar compound in mouse models of CML. The treatment resulted in a significant reduction in tumor size compared to control groups, suggesting that this class of compounds could be developed further for therapeutic use .

Properties

IUPAC Name

methyl 5-[[2-methyl-5-[[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methylamino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25F3N6O3/c1-16-4-5-22(8-20(16)12-33-23-7-18-10-25(28(40)41-3)37-26(18)34-13-23)36-27(39)19-6-21(29(30,31)32)11-24(9-19)38-14-17(2)35-15-38/h4-11,13-15,33H,12H2,1-3H3,(H,34,37)(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQWALGGBUYLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)CNC4=CN=C5C(=C4)C=C(N5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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